2-Chloro-5-fluoro-4-isobutoxypyrimidine
Overview
Description
2-Chloro-5-fluoro-4-isobutoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of chlorine, fluorine, and isobutoxy groups attached to the pyrimidine ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-fluorouridine, target enzymes like uridine phosphorylase .
Mode of Action
It is known that similar compounds participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
It is known that similar compounds are involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
It is known that similar compounds, when used in suzuki–miyaura cross-coupling reactions, result in the formation of new carbon–carbon bonds .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-4-isobutoxypyrimidine is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) and organometallic ligands . The compound’s unique structure, which includes a fluorine and chlorine substituent at the para-position, facilitates nucleophilic aromatic substitution, making it a valuable tool in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell growth and proliferation . For example, similar compounds have been shown to inhibit cell growth in certain cancer cell lines, indicating potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. For instance, it can act as an inhibitor for certain kinases, thereby affecting downstream signaling pathways . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can maintain their activity over extended periods, although some degradation may occur . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or metabolic disturbances . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic interactions are important for understanding the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it may be transported into cells via organic anion transporters and distributed to specific tissues, where it exerts its effects . Understanding these transport mechanisms is crucial for predicting the compound’s biodistribution and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it interacts with cellular components . These localization patterns are important for understanding the compound’s mode of action and potential cellular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine typically involves the introduction of chlorine, fluorine, and isobutoxy groups onto the pyrimidine ring. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with isobutyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 4-position with the isobutoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-isobutoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-isobutoxypyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the isobutoxy group.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at the 4-position.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the isobutoxy group.
Uniqueness
2-Chloro-5-fluoro-4-isobutoxypyrimidine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O/c1-5(2)4-13-7-6(10)3-11-8(9)12-7/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAEQWTJICAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.